molecular formula C8H8N2O4 B3136997 3,6-Dimethylpyrazine-2,5-dicarboxylic acid CAS No. 43015-44-7

3,6-Dimethylpyrazine-2,5-dicarboxylic acid

Cat. No.: B3136997
CAS No.: 43015-44-7
M. Wt: 196.16 g/mol
InChI Key: FTVHHZKDJQVMCP-UHFFFAOYSA-N
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Description

3,6-Dimethylpyrazine-2,5-dicarboxylic acid is an organic compound with the molecular formula C8H8N2O4 It is a derivative of pyrazine, characterized by the presence of two carboxylic acid groups at the 2 and 5 positions and two methyl groups at the 3 and 6 positions

Scientific Research Applications

3,6-Dimethylpyrazine-2,5-dicarboxylic acid has several scientific research applications:

Safety and Hazards

The safety data sheet for a similar compound, 2,5-Dimethylpyrazine, indicates that it is a combustible liquid that is harmful if swallowed. It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and not to get it in eyes, on skin, or on clothing .

Future Directions

The unique infinite three-dimensional lattice of hydrogen-bonded acid and water molecules in the crystal structure of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid suggests potential applications in the field of crystal engineering . Further studies on its hydrogen bonding applications are currently being pursued .

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient synthetic route for 3,6-dimethylpyrazine-2,5-dicarboxylic acid involves the regioselective oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide and silver nitrate. The reaction is carried out in 1,4-dioxane with vigorous stirring and refluxing for four days. The mixture is then filtered, and the filtrate is evaporated to dryness. The resulting solid is suspended in anhydrous ethanol, and a solution of silver nitrate in water is added. The suspension is stirred rapidly as sodium hydroxide is added dropwise over 20 minutes. The mixture is then stirred for two days, and the ethanol is removed by rotary evaporation. The residue is filtered to remove silver oxide and silver .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for larger-scale production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethylpyrazine-2,5-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major product of the oxidation reaction is this compound. Reduction and substitution reactions can yield various derivatives depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form hydrogen-bonded networks and coordinate with metal ions makes it valuable in supramolecular chemistry and materials science .

Properties

IUPAC Name

3,6-dimethylpyrazine-2,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-3-5(7(11)12)10-4(2)6(9-3)8(13)14/h1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVHHZKDJQVMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C(=O)O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dimethylpyrazine-2,5-dicarboxylic acid
Reactant of Route 2
3,6-Dimethylpyrazine-2,5-dicarboxylic acid
Reactant of Route 3
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3,6-Dimethylpyrazine-2,5-dicarboxylic acid
Reactant of Route 4
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Reactant of Route 5
Reactant of Route 5
3,6-Dimethylpyrazine-2,5-dicarboxylic acid
Reactant of Route 6
3,6-Dimethylpyrazine-2,5-dicarboxylic acid

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